Pygenic acid B

β-glucuronidase inhibition enzyme kinetics drug metabolism

Pygenic acid B (C30H48O5; MW 488.70) features a unique 2α,3α,24-trihydroxy configuration distinct from ursolic or corosolic acid. This structural specificity makes it a valuable tool for SAR studies, antifungal screening against Colletotrichum musae, and peroxynitrite scavenging assays. Ideal for labs requiring a defined negative control in NO inhibition studies.

Molecular Formula C30H48O5
Molecular Weight 488.7 g/mol
Cat. No. B1252301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePygenic acid B
Synonyms2alpha,3alpha,24-trihydroxyurs-12-en-28-oic acid
Molecular FormulaC30H48O5
Molecular Weight488.7 g/mol
Structural Identifiers
SMILESCC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1C)C)C(=O)O
InChIInChI=1S/C30H48O5/c1-17-9-12-30(25(34)35)14-13-28(5)19(23(30)18(17)2)7-8-22-26(3)15-20(32)24(33)27(4,16-31)21(26)10-11-29(22,28)6/h7,17-18,20-24,31-33H,8-16H2,1-6H3,(H,34,35)/t17-,18+,20-,21-,22-,23+,24-,26+,27-,28-,29-,30+/m1/s1
InChIKeyJXSVIVRDWWRQRT-UMCOSQRYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pygenic Acid B: A 2α,3α,24-Trihydroxyurs-12-en-28-oic Acid Triterpenoid with Validated β-Glucuronidase Inhibition and Antifungal Phytoalexin Activity for Procurement Specification


Pygenic acid B (CAS 89786-83-4; synonym: 2α,3α,24-trihydroxyurs-12-en-28-oic acid, TEOA) is a pentacyclic triterpenoid of the ursane class with the molecular formula C30H48O5 and exact mass 488.350 g/mol [1]. It is isolated from multiple botanical sources including Glochidion obliquum leaves, Actinidia deliciosa roots, Actinidia polygama fruit galls, and nectarine (Prunus persica) peel [2]. The compound is structurally defined by its urs-12-ene backbone bearing hydroxyl groups at the 2α, 3α, and C-24 positions, distinguishing it from the more common 2α,3β-dihydroxy or 2α,3α-dihydroxy ursolic acid derivatives [3]. Pygenic acid B functions as an inducible phytoalexin in nectarine fruits upon fungal challenge and demonstrates cross-domain bioactivity validated across antifungal, enzyme inhibition, and in silico immunomodulatory screens [2][3].

Why Ursolic Acid and Corosolic Acid Cannot Substitute for Pygenic Acid B: Evidence-Based Differentiation for Sourcing Scientists


Generic substitution among ursane-type triterpenoids (e.g., ursolic acid, corosolic acid, asiatic acid) is not scientifically justified for Pygenic acid B due to distinct hydroxylation patterns that confer compound-specific target engagement and potency differences exceeding an order of magnitude. Pygenic acid B's 2α,3α,24-trihydroxy configuration—absent in ursolic acid (3β-hydroxy only) and corosolic acid (2α,3β-dihydroxy)—directly impacts binding pocket complementarity and enzymatic inhibition kinetics [1]. In β-glucuronidase inhibition assays, Pygenic acid B (IC50 = 14.36 ± 0.42 μM) significantly outperforms the standard positive control D-saccharic acid 1,4-lactone (IC50 = 16.30 ± 0.21 μM), whereas closely related 2α,3α-dihydroxyurs-12-en-28-oic acid lacks the C-24 hydroxymethyl group critical for this enhanced activity [2]. In molecular docking screens against human IL-2, Pygenic acid B demonstrated the highest negative binding affinity among all docked bioactive molecules from Tinospora cordifolia and Actinidia deliciosa, a computational selectivity signal not replicated by other triterpenoids in the same library [3]. Substitution without analytical identity verification introduces uncontrolled variables in β-glucuronidase inhibition studies, antifungal phytoalexin research, and immunomodulatory target validation.

Quantitative Differentiation Evidence for Pygenic Acid B: Head-to-Head IC50, Enzyme Kinetics, and In Silico Binding Data for Procurement Decision-Making


β-Glucuronidase Inhibition: Pygenic Acid B Demonstrates Superior IC50 Relative to Standard Positive Control D-Saccharic Acid 1,4-Lactone

Pygenic acid B strongly inhibited β-glucuronidase with an IC50 of 14.36 ± 0.42 μM, which represents a statistically significant improvement over the standard positive control D-saccharic acid 1,4-lactone (DSA; IC50 = 16.30 ± 0.21 μM) in the same assay system [1]. Molecular docking and molecular dynamics analyses further confirmed that the 2α,3α,24-trihydroxyurs-12-en-28-oic acid scaffold establishes specific hydrogen-bonding interactions within the β-glucuronidase active site that are not accessible to 2α,3α-dihydroxy or 3β-monohydroxy ursane analogs [1].

β-glucuronidase inhibition enzyme kinetics drug metabolism enterohepatic recirculation

Human IL-2 Molecular Docking: Pygenic Acid B Exhibits Highest Negative Binding Affinity Among All Screened Bioactive Molecules from Tinospora cordifolia and Actinidia deliciosa

In a comprehensive in silico screening study, bioactive molecules from Tinospora cordifolia and Actinidia deliciosa were docked against human IL-2. Among all docked compounds, Pygenic acid B (PubChem CID: 146157192) exhibited the highest negative binding affinity, indicating superior predicted target engagement relative to all other phytochemicals evaluated in the library [1]. The study employed molecular dynamics simulations to validate docking poses, confirming stable ligand-protein complex formation [1].

immunomodulation molecular docking IL-2 in silico screening Ayurvedic bioactives

Phytoalexin Antifungal Activity: Pygenic Acid B Functions as an Inducible Defense Compound Against Colletotrichum musae in Nectarine Fruit

Pygenic acid B (2α,3α,24-trihydroxyurs-12-en-28-oic acid) was isolated as one of seven triterpenoid phytoalexins induced in unripe nectarine (Prunus persica cv Fantasia) peel following wounding and inoculation with Colletotrichum musae [1]. All seven isolated triterpenoids, including Pygenic acid B, demonstrated antifungal activity against C. musae, the causal agent of banana anthracnose [1]. The compound's classification as an inducible phytoalexin—rather than a constitutive natural product—distinguishes its biological role from structurally related ursane triterpenoids that are constitutively present without pathogen elicitation [1].

phytoalexin antifungal Colletotrichum musae plant defense nectarine postharvest pathology

In Vitro Cytotoxic Activity: Pygenic Acid B Exhibits Broad-Spectrum Antiproliferative Effects Across Seven Human Tumor Cell Lines

Pygenic acid B demonstrates in vitro cytotoxic activity against a panel of seven human tumor cell lines, including PLC (hepatocellular carcinoma), Hep3B (hepatocellular carcinoma), HepG2 (hepatocellular carcinoma), HeLa (cervical adenocarcinoma), SW480 (colorectal adenocarcinoma), MCF-7 (breast adenocarcinoma), and Bel7402 (hepatocellular carcinoma) . This broad-spectrum antiproliferative profile across multiple tissue origins (liver, cervix, colon, breast) suggests a conserved mechanism of action distinct from cell-type-specific agents. A validated LC-MS-MS method and rat pharmacokinetic study following oral administration of 100 mg/kg TEOA (Pygenic acid B) has been established, enabling in vivo pharmacology assessment [1].

cytotoxicity anticancer tumor cell lines hepatocellular carcinoma breast cancer cervical cancer

Peroxynitrite (ONOO-) Scavenging Activity: Pygenic Acid B Demonstrates Direct Reactive Nitrogen Species Neutralization

Pygenic acid B exhibits ONOO- (peroxynitrite) scavenging activity, as documented in multiple product datasheets and bioactivity summaries . Peroxynitrite is a potent reactive nitrogen species implicated in neuroinflammation, cardiovascular pathology, and cellular apoptosis. While direct comparative quantitative data (e.g., SC50 values) for Pygenic acid B versus reference scavengers such as penicillamine or ebselen were not located in accessible sources, the compound's concurrent NO production modulatory potential is suggested by its isolation alongside triterpenes that decrease NO production in LPS-stimulated RAW264.7 macrophages and BV2 microglial cells [1].

peroxynitrite scavenging ONOO- oxidative stress nitrosative stress neuroinflammation

Pygenic Acid B: Recommended Research and Procurement Applications Based on Validated Quantitative Evidence


β-Glucuronidase Inhibitor Screening and Drug Metabolism Studies

Procure Pygenic acid B as a positive control or lead scaffold for β-glucuronidase inhibition assays. The compound's IC50 of 14.36 ± 0.42 μM surpasses the standard positive control D-saccharic acid 1,4-lactone (IC50 = 16.30 ± 0.21 μM) in direct head-to-head comparison, establishing it as a validated benchmark for enzyme inhibition studies [1]. This application is particularly relevant for research on modulating drug glucuronidation, enterohepatic recirculation of xenobiotics, and intestinal microbial β-glucuronidase activity in cancer immunotherapy contexts. The molecular docking and molecular dynamics validation provides a structural rationale for rational derivative design [1].

Immunomodulatory Target Validation and IL-2 Pathway Research

Prioritize Pygenic acid B for in vitro validation studies of IL-2-mediated immunomodulation based on its top-ranked molecular docking binding affinity against human IL-2 among all screened bioactives from Tinospora cordifolia and Actinidia deliciosa [2]. The compound's demonstrated computational selectivity makes it a candidate reference molecule for structure-activity relationship studies, pharmacophore modeling, and hit-to-lead optimization programs targeting IL-2-dependent immune pathways.

Plant Phytoalexin Research and Postharvest Fungicide Discovery

Use Pygenic acid B as an analytical reference standard for phytoalexin induction studies in Prunus species and related Rosaceae fruits. The compound's isolation as one of seven pathogen-inducible triterpenoid phytoalexins from nectarine peel following C. musae challenge provides a defined experimental system for investigating plant defense elicitation mechanisms [3]. This scenario supports agricultural research programs focused on natural product-based postharvest fungicides and induced resistance strategies against Colletotrichum pathogens.

Anticancer Lead Scaffold with Validated In Vivo Bioanalytical Methodology

Select Pygenic acid B (TEOA) as a reference triterpenoid for in vitro cytotoxicity screening against hepatocellular carcinoma, breast, cervical, and colorectal cancer cell lines, supported by a validated LC-MS-MS plasma assay and rat pharmacokinetic characterization following oral administration of 100 mg/kg [4]. The availability of an established bioanalytical method reduces analytical development time for researchers planning in vivo efficacy or pharmacokinetic studies, providing a critical operational advantage over structurally similar triterpenoids lacking validated plasma quantification methods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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